molecular formula C19H18N4O2 B2820356 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide CAS No. 1207022-52-3

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide

Cat. No.: B2820356
CAS No.: 1207022-52-3
M. Wt: 334.379
InChI Key: QNMMYZBTCHAJEQ-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a pyridazine core, a heterocycle known to be a key structural component in various bioactive molecules. Specifically, pyridazin-3-one derivatives have been extensively studied and shown to exhibit potent vasorelaxant effects on isolated aortic tissue, suggesting potential applications in cardiovascular disease research such as for hypertension . Furthermore, certain 3-aminopyridazine derivatives have been identified as synthetic compounds that can selectively block the production of pro-inflammatory factors in activated glial cells, indicating potential for research into neuroinflammatory and neurodegenerative conditions . The structure of this compound, which incorporates a phenoxyacetamide group, is a motif also found in other compounds investigated for their biological activities, though the specific profile of this molecule is yet to be fully characterized . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its mechanism of action and binding affinities for various biological targets.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-7-12-18(23-22-14)20-15-8-10-16(11-9-15)21-19(24)13-25-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMMYZBTCHAJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under reflux conditions.

    Amination Reaction: The pyridazine derivative is then subjected to an amination reaction with 4-aminophenol to introduce the aniline moiety.

    Acylation: The final step involves the acylation of the aniline derivative with phenoxyacetyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro or carbonyl groups into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential therapeutic properties. Studies have shown that derivatives of this compound can exhibit anti-cancer, anti-inflammatory, and antimicrobial activities . Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.

Mechanism of Action

The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in anti-cancer applications, it may inhibit specific kinases or interfere with DNA replication processes, leading to the suppression of tumor growth . The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)

  • Core Structure : Triazolopyridazine (fusion of triazole and pyridazine rings) vs. the pyridazine core in the query compound.
  • Substituents: Ethoxyphenyl group on the acetamide (vs. phenoxy in the query compound). Methyl group on the triazolopyridazine (vs. methyl on pyridazine).
  • The ethoxy group may increase lipophilicity compared to the phenoxy group, altering membrane permeability .

N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 894067-38-0)

  • Core Structure : Triazolopyridazine (same as 891117-12-7).
  • Substituents: Simple acetamide without the phenoxy/ethoxy extension.
  • Implications: The absence of a phenoxy or ethoxy group reduces steric bulk, possibly favoring binding in narrow enzymatic pockets. Lower polarity compared to the query compound may limit solubility in aqueous environments .

2-(3-(4-((1H-Indazol-5-yl)amino)-6-(1,4-diazepan-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121, )

  • Core Structure : Pyrimidine (vs. pyridazine).
  • Substituents: Diazepane (7-membered ring with two nitrogen atoms) at the 6-position. Indazole amino group and isopropyl acetamide.
  • Implications :
    • The pyrimidine core’s nitrogen arrangement may alter electronic properties, affecting binding to ATP-binding pockets or kinases.
    • The diazepane moiety could introduce conformational flexibility, impacting target selectivity .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Key Substituents Potential Biological Implications
Query Compound Pyridazine 6-Methyl, phenoxyacetamide Enhanced H-bonding via phenoxy oxygen
891117-12-7 Triazolopyridazine 3-Methyl, ethoxyphenyl acetamide Increased lipophilicity
894067-38-0 Triazolopyridazine 3-Methyl, simple acetamide Reduced steric hindrance
Example 121 () Pyrimidine Diazepane, indazole, isopropyl Flexible binding via diazepane

Critical Discussion

  • Pyridazine vs. Pyrimidine/Triazolopyridazine :
    • Pyridazine (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (two meta nitrogens) or triazolopyridazine (additional triazole nitrogen). These differences influence charge distribution and hydrogen-bonding capacity, critical for target engagement .
  • Substituent Effects: Phenoxy vs. ethoxy groups modulate solubility and steric effects. Ethoxy’s larger size may hinder binding in constrained active sites. Bulky groups like diazepane (Example 121) or indazole may enhance selectivity for specific protein conformations .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridazine moiety, which is known for its biological activity. The molecular formula is C18H20N4O2, and it has a molecular weight of 324.38 g/mol.

The compound primarily acts as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. Its mechanism involves the inhibition of various kinases, which play crucial roles in cancer progression and other diseases.

Key Mechanisms:

  • Inhibition of c-KIT Kinase : Research indicates that compounds with similar structures exhibit inhibitory activity against c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs). This suggests that this compound may also possess similar inhibitory properties .
  • Modulation of Sphingomyelinase : The compound may influence sphingomyelin metabolism through the inhibition of neutral sphingomyelinase 2 (nSMase2), which is involved in exosome release and has been linked to neurodegenerative diseases like Alzheimer's .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent.

Anticancer Activity

  • Cell Line Studies : In vitro studies demonstrated that the compound inhibits the growth of cancer cell lines dependent on c-KIT signaling. For instance, it showed significant cytotoxicity against GIST-T1 cells with an IC50 value indicating potent activity .
  • Xenograft Models : In vivo studies using xenograft models further confirmed the anticancer efficacy, where administration of the compound resulted in reduced tumor growth compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Cell Line/Model IC50 (µM) Effects Observed
In VitroGIST-T10.021Significant growth inhibition
In VivoXenograft Model-Reduced tumor size and weight
Mechanistic StudynSMase2 Inhibition-Decreased exosome release

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Gastrointestinal Stromal Tumors (GISTs) : A study demonstrated that this compound effectively inhibited tumor growth in GIST models, suggesting its utility in treating patients with c-KIT mutations .
  • Neurodegenerative Diseases : The inhibition of nSMase2 by similar compounds points to a potential role for this compound in neuroprotection, warranting further investigation into its effects on neuronal health and disease progression .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenoxyacetamide?

  • Methodological Answer : Synthesis requires multi-step procedures with temperature control (e.g., 60–80°C), polar aprotic solvents (DMF or DMSO), and catalysts like triethylamine to enhance reaction efficiency. Key intermediates include nitrobenzene derivatives and aniline precursors. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H and 13C) confirms functional groups and connectivity. High Performance Liquid Chromatography (HPLC) assesses purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography may resolve crystallographic data for complex stereochemistry .

Q. How can researchers troubleshoot low yields during the final condensation step?

  • Methodological Answer : Optimize molar ratios of reactants (e.g., 1:1.2 for amine:acylating agent), use fresh condensing agents (e.g., EDC/HOBt), and ensure anhydrous conditions. Pre-purify intermediates via recrystallization and verify purity with NMR .

Q. What purification methods are recommended post-synthesis?

  • Methodological Answer : Employ gradient elution in column chromatography (hexane:ethyl acetate or dichloromethane:methanol). For crystalline products, use solvent recrystallization (e.g., ethanol/water mixtures). Monitor fractions with TLC and confirm purity via melting point analysis .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of the compound’s electronic properties?

  • Methodological Answer : Apply density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare computational results with experimental UV-Vis or cyclic voltammetry data to validate electronic behavior .

Q. How to design structure-activity relationship (SAR) studies when conflicting bioactivity data arise?

  • Methodological Answer : Systematically modify functional groups (e.g., phenoxy substituents, pyridazine methylation) and test derivatives in standardized assays (e.g., enzyme inhibition, cytotoxicity). Use molecular docking to predict binding affinities and correlate with experimental IC50 values. Resolve discrepancies by validating target engagement via SPR or ITC .

Q. What in vitro assays are suitable for evaluating anticancer potential?

  • Methodological Answer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50. Use flow cytometry for apoptosis analysis (Annexin V/PI staining) and Western blotting to assess caspase-3/7 activation. Include positive controls (e.g., doxorubicin) and validate selectivity via non-cancerous cell lines (e.g., HEK293) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform stress testing at pH 1–13 (using HCl/NaOH buffers) and temperatures (25–60°C). Analyze degradation products via HPLC-MS and identify hydrolytic or oxidative pathways. Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation models). Validate with site-directed mutagenesis of target proteins or co-crystallization studies. Cross-check with molecular dynamics simulations to assess binding stability .

Q. How to perform kinetic studies on target enzyme inhibition?

  • Methodological Answer :
    Use spectrophotometric assays (e.g., NADH depletion for kinases) with varying substrate concentrations. Generate Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and calculate Ki values. Validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

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